molecular formula C13H15NO B13146267 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile

Cat. No.: B13146267
M. Wt: 201.26 g/mol
InChI Key: YQWJWBIKGKGCNI-UHFFFAOYSA-N
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Description

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile is an organic compound characterized by a naphthalene ring system substituted with a methoxy group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-1,2,3,4-tetrahydronaphthalene. This can be achieved through the hydrogenation of 7-methoxy-1-naphthol.

    Nitrile Introduction: The nitrile group is introduced via a nucleophilic substitution reaction. This involves the reaction of 7-methoxy-1,2,3,4-tetrahydronaphthalene with a suitable nitrile source, such as cyanogen bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Strong nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products

    Oxidation: 7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

    Reduction: 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethylamine.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

Scientific Research Applications

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting neurological pathways.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its potential effects on cellular signaling pathways and receptor binding.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance binding affinity through hydrogen bonding or hydrophobic interactions, while the nitrile group can participate in nucleophilic or electrophilic reactions, modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(7-Methoxy-1-naphthyl)acetonitrile: Lacks the tetrahydro structure, leading to different reactivity and biological activity.

    2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)ethanol: Contains a hydroxyl group instead of a nitrile, affecting its solubility and reactivity.

    2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetaldehyde: Contains an aldehyde group, making it more reactive in condensation reactions.

Uniqueness

2-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile is unique due to its combination of a methoxy-substituted naphthalene ring and a nitrile group, which provides a balance of hydrophobic and polar characteristics. This makes it versatile for various chemical transformations and applications in different fields.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetonitrile

InChI

InChI=1S/C13H15NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h5-6,9,11H,2-4,7H2,1H3

InChI Key

YQWJWBIKGKGCNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCCC2CC#N)C=C1

Origin of Product

United States

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